Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Brand Name: Vulcanchem
CAS No.: 824938-97-8
VCID: VC3800447
InChI: InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
SMILES: C1CCC(C(C1)N)N2CCCC2
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

CAS No.: 824938-97-8

Cat. No.: VC3800447

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- - 824938-97-8

Specification

CAS No. 824938-97-8
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
IUPAC Name (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
Standard InChI InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
Standard InChI Key FLEFKPPJPOWCSZ-UWVGGRQHSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)N)N2CCCC2
SMILES C1CCC(C(C1)N)N2CCCC2
Canonical SMILES C1CCC(C(C1)N)N2CCCC2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-, possesses the molecular formula C10H20N2\text{C}_{10}\text{H}_{20}\text{N}_2 and a molecular weight of 168.28 g/mol . Its IUPAC name, (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine, reflects the trans-configuration of the amine and pyrrolidine substituents on the cyclohexane ring. The stereochemistry is critical for its biological activity, as enantiomeric forms exhibit distinct receptor-binding profiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number824938-97-8
Molecular FormulaC10H20N2\text{C}_{10}\text{H}_{20}\text{N}_2
Molecular Weight168.28 g/mol
Optical Rotation[α]D=48.3[\alpha]_D = -48.3^\circ (MeOH)
Melting Point230–231°C (decomposition)

Stereochemical Considerations

The (1S,2S) configuration confers a trans-diaxial arrangement, optimizing interactions with sigma receptors. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm this geometry, with the pyrrolidine nitrogen positioned to form hydrogen bonds with receptor residues . Enantiomers such as (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine demonstrate markedly reduced sigma receptor affinity (Ki = 6 nM vs. 1.3 nM for the (1S,2S) form) , underscoring the importance of stereochemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine typically begins with cyclohexene oxide, proceeding through a three-step process:

  • Epoxide Ring Opening: Reaction with pyrrolidine in ethanol under heating (18 hours) yields racemic trans-2-(1-pyrrolidinyl)cyclohexanol .

  • Mesylation: Treatment with methanesulfonyl chloride (MsCl) in diethyl ether converts the alcohol to a mesylate intermediate .

  • Enzymatic Resolution: Candida antarctica lipase B selectively hydrolyzes the (1R,2R)-enantiomer, leaving the desired (1S,2S)-amine hydrochloride in >99% enantiomeric excess (e.e.) .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldPurpose
1Ethanol, 18h, heating75%Epoxide opening
2MsCl, Et3_3N, 0–20°C86%Mesylation
3Lipase B, 28°C, 7h65%Enantiomeric resolution

Pharmacological Profile

Sigma Receptor Affinity

(1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine exhibits nanomolar affinity for sigma-1 receptors (Ki = 1.3–8.7 nM), with >100-fold selectivity over sigma-2, dopamine D2, and κ-opioid receptors . Its efficacy as a sigma agonist was confirmed in guinea pig brain homogenates, where it potentiated NMDA-evoked norepinephrine release at 10–100 nM concentrations .

Table 3: Receptor Binding Affinities

ReceptorKi (nM)Assay SystemSource
Sigma-1 (σ1)1.3 ± 0.33^3H-3-PPP
Sigma-2 (σ2)25.9 ± 0.4[3^3H]DTG
Dopamine D2>1,000[3^3H]Sulpiride
κ-Opioid>1,000[3^3H]U69,593

Functional Effects

  • NMDA Modulation: At 100 nM, the compound enhances NMDA-induced [3^3H]norepinephrine release in rat hippocampal slices by 40–60%, an effect blocked by sigma antagonists like haloperidol .

  • Motor Behavior: Intracerebral microinjection (10 μg) in rats induces dose-dependent contralateral circling, implicating sigma-1 receptors in basal ganglia circuitry .

  • Anticholinergic Action: Inhibits carbachol-stimulated phosphoinositide hydrolysis (IC50 = 300 nM), suggesting cross-talk between sigma and muscarinic systems .

Applications in Neuroscience Research

Sigma Receptor Subtype Differentiation

The compound’s selectivity enabled the functional distinction of sigma-1 and sigma-2 receptors. While sigma-1 activation potentiates NMDA responses, sigma-2 agonism (e.g., by DTG) inhibits neurotransmitter release . This dichotomy has clarified sigma receptors’ roles in neuroprotection and psychosis .

In Vivo Receptor Labeling

Derivatized with isothiocyanate groups, the compound serves as an irreversible sigma-1 ligand ([3^3H]UPHIT). Cisternal injection in guinea pigs achieves 70% receptor occupancy at 100 μg, facilitating autoradiographic mapping of sigma-1 distribution in the CNS .

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